Avizafone (CAS 65617-86-9) addresses the critical limitation of diazepam's poor water solubility for emergency parenteral use. As a dipeptide prodrug, it is rapidly hydrolyzed in plasma to release diazepam.
Lyophilized dihydrochloride salt ensures long-term stability.
Avizafone (CAS: 65617-86-9), also known as pro-diazepam, is a highly water-soluble peptide prodrug of the widely used benzodiazepine diazepam. Structurally, it consists of a lysyl-glycine dipeptide conjugated to the diazepam core, a modification specifically designed to overcome the severe formulation limitations of lipophilic benzodiazepines [1]. Upon administration, avizafone is rapidly hydrolyzed in vivo by plasma aminopeptidases to release the active anticonvulsant[2]. Its primary procurement value lies in its exceptional aqueous solubility, which facilitates the manufacturing of stable, cosolvent-free parenteral and autoinjector formulations. This makes avizafone a critical material for emergency medical countermeasures, particularly in the treatment of organophosphate nerve agent poisoning and refractory status epilepticus where rapid, reliable absorption is paramount[3].
Water-soluble prodrug for intramuscular delivery research
Metabolic activation via plasma aminopeptidases releases diazepam
Supports organophosphate-induced seizure model studies
Substituting avizafone with its active parent compound, diazepam, fails in acute parenteral and high-concentration applications due to diazepam's profound hydrophobicity. Diazepam requires high concentrations of organic cosolvents (such as propylene glycol and ethanol) to remain in solution, which can cause tissue irritation, precipitation at the injection site, and erratic, delayed absorption when administered intramuscularly[1]. Avizafone circumvents these physical chemistry barriers entirely; its water-soluble nature allows for rapid, predictable systemic absorption from muscle tissue [2]. By utilizing the prodrug, formulators can achieve therapeutic plasma levels faster and more reliably than generic diazepam suspensions, eliminating the manufacturing and clinical complications associated with heavy cosolvent reliance[3].
Freely water-soluble; rapid IM absorption
Practically insoluble; requires organic solvents
Reported higher Cmax and faster Tmax in human studies
Slower, variable absorption from IM depot
Aqueous multi-drug autoinjector feasibility reported
Non-aqueous formulation, may shift compatibility
The primary procurement driver for avizafone is its massive solubility advantage over standard diazepam. While diazepam is practically insoluble in water, avizafone's peptide conjugation allows it to dissolve readily in aqueous media without precipitation[1]. This enables the creation of highly concentrated, purely aqueous solutions, bypassing the need for the irritating organic cosolvents required for diazepam injections [2].
| Evidence Dimension | Aqueous solubility at physiological pH |
| Target Compound Data | Avizafone: >8.0 mg/mL (can be formulated to >13.5 mg/mL diazepam equivalents) |
| Comparator Or Baseline | Diazepam: ~0.05 mg/mL (<50 µg/mL) |
| Quantified Difference | Avizafone demonstrates a >160-fold increase in aqueous solubility compared to the parent diazepam. |
| Conditions | Aqueous media, pH 7.4, 32°C to room temperature. |
Allows buyers to formulate concentrated, purely aqueous parenteral solutions without relying on irritating organic cosolvents that complicate manufacturing and injection tolerability.
In human clinical trials, the water-soluble nature of avizafone translates into superior intramuscular absorption kinetics compared to generic diazepam. When administered intramuscularly, avizafone avoids the tissue precipitation that plagues lipophilic diazepam, resulting in a significantly higher peak plasma concentration of the active drug [1].
| Evidence Dimension | Peak plasma concentration (Cmax) of active diazepam |
| Target Compound Data | Avizafone IM injection: Cmax = 231 ng/mL |
| Comparator Or Baseline | Diazepam IM injection: Cmax = 148 ng/mL |
| Quantified Difference | Intramuscular avizafone yields a 1.56-fold higher Cmax of active diazepam compared to an equimolar IM injection of diazepam itself. |
| Conditions | Human clinical pharmacokinetic study, equimolar intramuscular dosing. |
Demonstrates that the prodrug strategy not only solves manufacturing solubility issues but actually delivers a superior pharmacokinetic profile necessary for rapid-onset emergency indications.
For a prodrug to be viable in emergency medicine, its conversion to the active moiety must be nearly instantaneous. Avizafone is highly susceptible to cleavage by plasma aminopeptidases, ensuring that the inactive prodrug is rapidly transformed into active diazepam upon entering the systemic circulation [1].
| Evidence Dimension | Prodrug enzymatic hydrolysis half-life |
| Target Compound Data | Avizafone conversion half-life: 2.7 to 4.2 minutes |
| Comparator Or Baseline | Standard prodrug activation thresholds (typically >15 mins for sustained release) |
| Quantified Difference | Avizafone is cleaved by plasma aminopeptidases with an ultra-rapid half-life of ~4.2 minutes in humans. |
| Conditions | In vivo enzymatic conversion in human and primate plasma. |
Assures formulation scientists that the prodrug modification does not introduce a clinically significant lag time in therapeutic onset.
Avizafone enables advanced drug delivery strategies, such as intranasal administration, that are impossible with standard diazepam. By co-administering avizafone with a converting enzyme (e.g., Aspergillus oryzae protease), formulators can generate a supersaturated diazepam solution in situ at the mucosal surface, drastically enhancing epithelial drug flux [1].
| Evidence Dimension | Epithelial drug flux |
| Target Compound Data | Avizafone co-delivered with converting enzyme |
| Comparator Or Baseline | Saturated diazepam solution |
| Quantified Difference | The prodrug/enzyme system generates supersaturated diazepam, yielding a 2.0 to 17.6-fold greater transmucosal flux compared to a saturated diazepam baseline. |
| Conditions | In vitro MDCKII-wt monolayer permeability model. |
Validates avizafone as a premium precursor for developing next-generation, needle-free intranasal delivery systems for seizure emergencies.
Avizafone is the preferred active pharmaceutical ingredient for wet-dry or purely aqueous autoinjector devices used in chemical, biological, radiological, and nuclear (CBRN) defense. Its high aqueous solubility allows it to be co-formulated with other water-soluble antidotes (like atropine and pralidoxime) to treat organophosphate poisoning, bypassing the erratic absorption of intramuscular diazepam [1].
Due to its ability to generate supersaturated diazepam in situ when combined with specific proteases, avizafone is an ideal candidate for the research and development of novel intranasal sprays for seizure emergencies. This application leverages the prodrug to achieve rapid brain penetration without the mucosal irritation caused by the heavy cosolvents required for generic diazepam[2].
Because it is stable as a lyophilized dihydrochloride salt and rapidly reconstitutes in water without precipitation, avizafone is highly suitable for procurement in the manufacturing of field-ready emergency medical kits. This ensures an extended shelf life and immediate readiness for parenteral administration in austere environments [1].